Cas no 1241688-73-2 (3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide)

1241688-73-2 structure
Nome del prodotto:3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1241688-73-2
- EN300-26688164
- Z991730314
- (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
- 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
-
- Inchi: 1S/C24H24N4O/c1-2-9-22(16-25)26-23(29)15-14-21-18-28(17-19-10-5-3-6-11-19)27-24(21)20-12-7-4-8-13-20/h3-8,10-15,18,22H,2,9,17H2,1H3,(H,26,29)/b15-14+
- Chiave InChI: NWCQYRWXCKWPAZ-CCEZHUSRSA-N
- Sorrisi: O=C(/C=C/C1=CN(CC2C=CC=CC=2)N=C1C1C=CC=CC=1)NC(C#N)CCC
Proprietà calcolate
- Massa esatta: 384.19501140g/mol
- Massa monoisotopica: 384.19501140g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 583
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 70.7Ų
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688164-0.05g |
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide |
1241688-73-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide Letteratura correlata
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1241688-73-2 (3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide) Prodotti correlati
- 2172366-56-0(1-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}methyl)cyclopropane-1-carboxylic acid)
- 1806066-42-1(5-Chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde)
- 1396848-38-6(1-(4-tert-butylphenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea)
- 1219827-68-5(5-[4-(allyloxy)phenyl]-1,3,4-oxadiazol-2-amine)
- 2877630-92-5(6-chloro-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]quinoline)
- 1805836-86-5(4-Mercapto-1H-benzimidazole-5-acetonitrile)
- 2319787-64-7(N-2-methyl-2-(thiophen-3-yl)propylbutanamide)
- 883107-36-6(Urea,N-ethyl-N'-[2-(4-hydroxyphenyl)ethyl]-)
- 2703771-40-6(1-(3-Aminophenyl)-1,3-diazinane-2,4-dione)
- 2138083-50-6(2-(5-Bromo-2-ethylcyclohexyl)pyrazine)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
